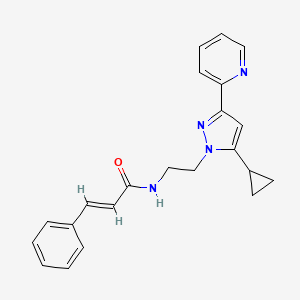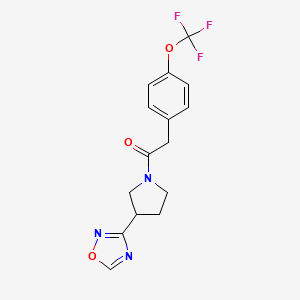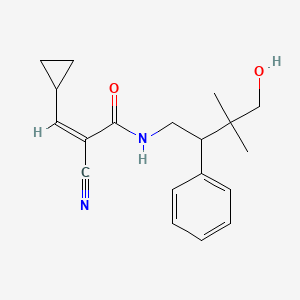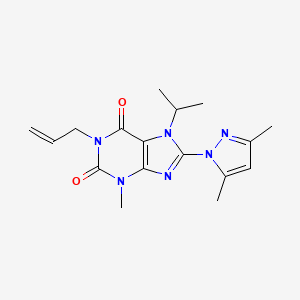![molecular formula C18H17Cl2N3O B2529272 3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2058873-21-3](/img/structure/B2529272.png)
3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential biological applications.
Synthesis Analysis
The synthesis of related compounds involves multi-component one-pot reactions, as seen in the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and its derivatives . These reactions are advantageous due to their efficiency and the ability to generate complex structures in a single step. The synthesis often involves the use of reagents like hydrazine, which can lead to various derivatives through reactions with different electrophiles .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as X-ray diffraction. For instance, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was elucidated, confirming the arrangement of atoms and the stereochemistry of the molecule . This kind of analysis is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes chlorination and aminisation reactions, as demonstrated in the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine . These reactions are typically used to introduce specific functional groups into the molecule, which can significantly alter its chemical properties and biological activity.
Physical and Chemical Properties Analysis
The physical properties, such as crystal structure and space group, can be determined through X-ray crystallography. For example, a related compound was found to belong to the triclinic system with specific lattice parameters . The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule and their respective positions. The presence of halogens, like chlorine, can make the compound more reactive towards nucleophilic substitution reactions. Additionally, the biological activities, such as antimicrobial and anticancer properties, are often evaluated to determine the potential therapeutic applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have been focusing on the synthesis of various heterocyclic compounds, including pyrimidine and thienopyrimidine derivatives, due to their significant biological activities. For instance, a series of new 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized using the aza-Wittig reaction as a key step (Liu et al., 2006). This study and others like it focus on creating a variety of compounds for further biological evaluation, demonstrating the importance of structural analysis in developing new pharmaceuticals.
Anticancer and Antimicrobial Applications
Derivatives of the compound have shown promising results in anticancer and antimicrobial studies. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing higher activity in some cases than reference drugs (Hafez et al., 2016). Such research underscores the potential of these compounds in therapeutic applications, focusing on their ability to inhibit the growth of pathogenic strains and cancer cells.
Biological Activities and Potential Therapeutic Applications
The wide range of biological activities exhibited by pyrimidine and thienopyrimidine derivatives has made them subjects of intense study. For example, synthesis and antimicrobial evaluation of some new pyrimidines and condensed pyrimidines have been conducted, demonstrating significant inhibition on bacterial and fungal growth compared to standard drugs (Abdelghani et al., 2017). These findings highlight the potential of such compounds in addressing various microbial infections, thus contributing to the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c19-14-4-1-11(7-15(14)20)2-6-18(24)23-12-3-5-17(23)13-9-21-10-22-16(13)8-12/h1,4,7,9-10,12,17H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAUAQTIJTJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)



![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)


![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)